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Abstract

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that
has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1]
[2][3] The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles
in the regulation of mitosis. Their overexpression in various cancers is linked to high
proliferation rates and poor prognosis, making them attractive therapeutic targets.[1][2][4] AMG
900 acts as an ATP-competitive inhibitor of all three Aurora kinases, leading to mitotic arrest,
polyploidy, and ultimately, apoptosis in cancer cells.[5][6] This technical guide provides a
comprehensive overview of the preclinical and clinical data on AMG 900, with a focus on its
mechanism of action, efficacy in various models, and detailed experimental protocols.

Introduction to Aurora Kinases and AMG 900

The Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome
maturation and spindle assembly, while Aurora B is a component of the chromosomal
passenger complex, essential for chromosome condensation, segregation, and cytokinesis.[2]
Aurora C's function is primarily in meiosis.[4] Dysregulation of Aurora kinase activity can lead to
aneuploidy and tumorigenesis.

AMG 900 is a phthalazinamine derivative that potently inhibits Aurora kinases A, B, and C at
low nanomolar concentrations.[5][7] Its mechanism of action is distinct from microtubule-
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targeting agents like taxanes. Instead of causing a prolonged mitotic arrest by activating the
spindle assembly checkpoint (SAC), AMG 900's inhibition of Aurora B leads to SAC silencing,
resulting in aborted cell division and subsequent cell death.[1][8] A significant advantage of
AMG 900 is its activity in tumor cell lines and xenograft models that are resistant to taxanes
and other Aurora kinase inhibitors, including those expressing P-glycoprotein (P-gp) or BCRP
drug efflux pumps.[1][6]

Mechanism of Action and Signaling Pathway

AMG 900's primary mechanism of action is the competitive inhibition of ATP binding to Aurora
kinases A, B, and C. This inhibition disrupts the downstream signaling cascades that are critical
for proper mitotic progression. The inhibition of Aurora B is particularly significant and leads to a
failure of cytokinesis, resulting in polyploid cells that often undergo apoptosis.[1] A key
pharmacodynamic biomarker of AMG 900 activity is the inhibition of phosphorylation of histone
H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[1][3][9]
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Caption: AMG 900 inhibits Aurora kinases, leading to failed cytokinesis and apoptosis.

Quantitative Data Summary
In Vitro Potency

AMG 900 demonstrates potent inhibition of Aurora kinases and cancer cell proliferation at low
nanomolar concentrations.
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Target/Cell Line Assay Type IC50/EC50 (nM) Notes
Enzymatic Activity

Aurora A Kinase Assay 5 5161071
Aurora B Kinase Assay 4 [5161[7]
Aurora C Kinase Assay 1 516171
Cellular Activity

26 Tumor Cell Lines Cell Proliferation 0.7-5.3 [1][3]

(range)

HCT-15, MES-SA-

Cell Proliferation

Not specified, but

Paclitaxel-resistant

Dx5, 769P, SNU449 sensitive cell lines.[7]
Harbors an Aurora-B
HCT116 (AZD1152- _ _ _ _
] Cell Proliferation Active mutation (W221L).[1]
resistant)
3]
p-Histone H3
Inhibition (various Cellular Assay 2-3 [7]

lines)

44 Breast Cancer Cell

Lines

Cell Proliferation

Low nanomolar

[10][11]

In Vivo Efficacy in Xenograft Models

Oral administration of AMG 900 resulted in significant tumor growth inhibition (TGI) in various

human tumor xenograft models, including those resistant to standard chemotherapy.
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Tumor Growth

Xenograft Model Dosing Schedule o P-value
Inhibition (%)

3 mg/kg b.i.d., daily

HCT116 74 < 0.0001[1]
for 3 weeks
15 mg/kg b.i.d., 2

MES-SA-Dx5 (MDR) days/week for 3 84 < 0.0001[1][7]
weeks
15 mg/kg b.i.d., 2

NCI-H460-PTX (MDR)  days/week for 3 66 < 0.0001[1][7]

weeks

15 mg/kg b.i.d., 2
days/week or 3 mg/kg
b.i.d., daily

9 Xenograft Models

(range)

< 0.005 to < 0.0005[1]
[4][7]

50 - 97

Phase 1 Clinical Trial Data (Advanced Solid Tumors)

A first-in-human Phase 1 study (NCT00858377) evaluated the safety and efficacy of AMG 900

in patients with advanced solid tumors.[2][12]
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Parameter

Value

Dosing

Maximum Tolerated Dose (MTD)

25 mg/day (4 days on/10 days off)

MTD with G-CSF support

40 mg/day (4 days on/10 days off)

Safety (Grade = 3 Treatment-Related Adverse

Events)

Neutropenia 37%
Anemia 23%
Leukopenia 14%
Thrombocytopenia 12%

Efficacy (Ovarian Cancer Cohort)

Partial Response (RECIST 1.1)

10.3% (3/29 patients)

Median Duration of Response

24.1 weeks

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 900 against

Aurora kinases.

Methodology: A standardized homogenous time-resolved fluorescence (HTRF) assay is

utilized.[5]

o Reagents: Recombinant GST- or His-tagged Aurora-A, -B, and -C proteins, peptide

substrate, ATP, and AMG 900.

e Procedure:

o Enzyme, peptide substrate, and varying concentrations of AMG 900 are pre-incubated in

an assay plate.
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[e]

The kinase reaction is initiated by the addition of ATP.

o

The reaction is allowed to proceed for a specified time at room temperature.

[¢]

The reaction is stopped, and HTRF detection reagents are added.

[e]

The plate is read on an HTRF-compatible reader.

o Data Analysis: The fluorescence signal is converted to percent inhibition relative to controls,
and IC50 values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of AMG 900 for
inhibiting the proliferation of cancer cell lines.

Methodology: A fluorescence-based cell count imaging assay is performed.[1]
e Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
o Treatment: Cells are treated with a range of AMG 900 concentrations for 24 hours.[1]

e Washout: The drug-containing medium is removed, and cells are washed twice with
complete media.[1]

 Incubation: Cells are cultured for an additional 48 hours in drug-free media.[1]

e Staining and Imaging: Cells are fixed, permeabilized, and stained with a nuclear stain (e.g.,
DAPI). The plates are then imaged using an automated fluorescence microscope.

o Data Analysis: Cell numbers are quantified based on nuclear count. EC50 values are
determined by plotting cell count versus drug concentration and fitting the data to a dose-
response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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